molecular formula C7H2BrClIN B13654577 3-Bromo-2-chloro-4-iodobenzonitrile

3-Bromo-2-chloro-4-iodobenzonitrile

Cat. No.: B13654577
M. Wt: 342.36 g/mol
InChI Key: RBWHWFMQUKCMRE-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-iodobenzonitrile is an organic compound with the molecular formula C7H2BrClIN. It is a halogenated aromatic nitrile, characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring with a nitrile group (-CN). This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-4-iodobenzonitrile typically involves multi-step organic reactions. One common method is the halogenation of benzonitrile derivatives. For instance, starting with 2-chloro-4-iodobenzonitrile, bromination can be achieved using bromine (Br2) in the presence of a suitable catalyst or under specific reaction conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-4-iodobenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (Br, Cl, I) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the nitrile group to an amine.

    Coupling: Palladium catalysts (Pd) in the presence of bases for coupling reactions.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-chloro-4-iodobenzonitrile is utilized in several scientific research areas:

    Chemistry: As a building block in organic synthesis, it is used to create complex molecules for pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for bioactive compounds that can be tested for biological activity.

    Industry: Used in the development of advanced materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism by which 3-Bromo-2-chloro-4-iodobenzonitrile exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the electron-withdrawing nitrile group and the halogen atoms, which influence the compound’s electrophilicity and nucleophilicity. These properties make it a versatile intermediate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-iodobenzonitrile: Similar structure but lacks the chlorine atom.

    2-Bromo-4-chloro-3-iodobenzonitrile: Another halogenated benzonitrile with a different substitution pattern.

    4-Bromo-2-chloro-1-iodobenzene: Similar halogenation but without the nitrile group.

Uniqueness

3-Bromo-2-chloro-4-iodobenzonitrile is unique due to its specific arrangement of halogen atoms and the nitrile group, which imparts distinct reactivity and properties. This makes it particularly useful in synthetic chemistry for creating diverse and complex molecules.

Biological Activity

3-Bromo-2-chloro-4-iodobenzonitrile is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula for this compound is C7H3BrClINC_7H_3BrClIN. Its structure features a benzene ring substituted with bromine, chlorine, iodine, and a nitrile group, which contributes to its reactivity and interaction with biological systems. The presence of multiple halogens enhances its potential as a pharmacophore in drug development.

The biological activity of this compound can be attributed to several factors:

  • Halogenation Effects : The bromine, chlorine, and iodine atoms can enhance the compound's binding affinity to various biological targets, including enzymes and receptors.
  • Nitrile Group : The nitrile group can participate in hydrogen bonding and other interactions that facilitate binding to biological macromolecules.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of cancer research and antimicrobial studies.

Anticancer Activity

Several studies have explored the anticancer potential of halogenated benzonitriles. For instance:

  • A study demonstrated that similar compounds with halogen substitutions showed significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties:

  • In vitro assays revealed that this compound exhibited inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes was identified as a key mechanism .

Synthesis

The synthesis of this compound typically involves halogenation reactions on a suitable precursor. Common methods include:

  • Electrophilic Aromatic Substitution : Utilizing bromine and iodine sources in the presence of a catalyst to introduce halogens onto the aromatic ring.
  • Nitration followed by Reduction : Initial nitration of the benzene ring followed by reduction to introduce the nitrile group.

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized this compound and evaluated its effects on human breast cancer cells (MCF7). The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics. The compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of this compound against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods, showing effective inhibition at concentrations as low as 50 µg/mL. Further analysis suggested that the compound disrupts bacterial cell wall integrity.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAnticancer, Antimicrobial
3-Bromo-5-chloro-2-iodobenzonitrileStructureModerate Anticancer
1-Bromo-5-chloro-3-fluoro-benzonitrileStructureLow Antimicrobial

Properties

Molecular Formula

C7H2BrClIN

Molecular Weight

342.36 g/mol

IUPAC Name

3-bromo-2-chloro-4-iodobenzonitrile

InChI

InChI=1S/C7H2BrClIN/c8-6-5(10)2-1-4(3-11)7(6)9/h1-2H

InChI Key

RBWHWFMQUKCMRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)Cl)Br)I

Origin of Product

United States

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